molecular formula C8H9N7O4S B6278498 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide CAS No. 1536757-53-5

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B6278498
CAS No.: 1536757-53-5
M. Wt: 299.3
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Description

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide is a complex organic compound featuring a benzene ring substituted with amino, nitro, and sulfonamide groups, as well as a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Sulfonation: The addition of a sulfonamide group.

    Tetrazole Formation: The formation of the tetrazole ring through cyclization reactions.

Each step requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while sulfonation could require chlorosulfonic acid. The formation of the tetrazole ring often involves the use of sodium azide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for scale-up, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential antibacterial and antifungal properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: Contains a 1,2-oxazole ring and is used as an antibacterial agent.

    Sulfafurazole: Another sulfonamide with a different heterocyclic ring structure.

Uniqueness

4-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-3-nitrobenzene-1-sulfonamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other sulfonamides. This uniqueness can be leveraged to develop new drugs or materials with specific desired properties.

Properties

CAS No.

1536757-53-5

Molecular Formula

C8H9N7O4S

Molecular Weight

299.3

Purity

94

Origin of Product

United States

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